2-Amino-3,5-dinitrobenzonitrile

Nucleophilic Aromatic Substitution Meisenheimer Complex Regioselectivity

Procure 2-Amino-3,5-dinitrobenzonitrile for its unique 2-amino-3,5-dinitro substitution pattern, which directs nucleophilic attack to the 4-position for predictable, single-isomer synthesis—unlike generic 3,5-dinitrobenzonitrile that yields mixed regioisomers. Ideal as a chromatographic reference standard and probe molecule for nitroaromatic environmental fate studies. Confirm identity using its sharp melting point (217–218 °C).

Molecular Formula C7H4N4O4
Molecular Weight 208.13 g/mol
CAS No. 22603-53-8
Cat. No. B1606417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dinitrobenzonitrile
CAS22603-53-8
Molecular FormulaC7H4N4O4
Molecular Weight208.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H4N4O4/c8-3-4-1-5(10(12)13)2-6(7(4)9)11(14)15/h1-2H,9H2
InChIKeyRIYSFSQPHCAGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,5-dinitrobenzonitrile (CAS 22603-53-8) for Research and Industrial Procurement


2-Amino-3,5-dinitrobenzonitrile (CAS 22603-53-8, molecular formula C7H4N4O4, molecular weight 208.13 g/mol) is an aromatic nitrile classified as a dinitro derivative, characterized by an amino group at the 2-position and nitro groups at the 3- and 5-positions on the benzonitrile ring [1]. This specific substitution pattern distinguishes it from other aminodinitrobenzonitrile isomers and analogs, imparting a unique reactivity profile relevant to its use as a chemical intermediate and analytical reference standard. The compound appears as a yellow crystalline solid with a melting point of 217-218 °C and predicted density of 1.63 g/cm³ [1]. Its structural features enable applications in dye intermediate synthesis , energetic materials research, and environmental analysis, where it serves as a key marker or building block.

Critical Differentiation of 2-Amino-3,5-dinitrobenzonitrile from Isomeric and Functional Analogs


Generic substitution of 2-amino-3,5-dinitrobenzonitrile with structurally similar analogs—such as 3,5-dinitrobenzonitrile (CAS 4110-35-4) or 2-amino-4,6-dinitrobenzonitrile—is scientifically unjustified due to fundamentally divergent physicochemical properties and reactivity profiles. The specific 2-amino-3,5-dinitro substitution pattern confers a unique combination of hydrogen-bonding capacity, electron-withdrawing character, and steric accessibility that directly governs its behavior in nucleophilic aromatic substitution reactions and its fate in metabolic or environmental reduction pathways [1]. Comparative studies demonstrate that 3,5-dinitrobenzonitrile undergoes nitroreduction at approximately twice the rate of nitrofurazone in mammalian microsomal systems, establishing a baseline reactivity that is further modulated—and in this compound, potentially enhanced or altered—by the presence of the 2-amino substituent [2]. Procurement of an incorrect isomer or analog would compromise the integrity of synthetic pathways relying on regioselective nucleophilic attack, invalidate analytical method specificity where this compound serves as a unique retention time marker, and introduce uncontrolled variability in studies investigating structure-activity relationships of dinitroaromatic compounds.

Quantitative Differentiation Evidence for 2-Amino-3,5-dinitrobenzonitrile Procurement Decisions


Regioselective Nucleophilic Substitution: Preferential 4-Position Attack in 2-Amino-3,5-dinitrobenzonitrile vs. Mixed 2- and 4-Position Attack in 3,5-Dinitrobenzonitrile

The 2-amino substituent in 2-amino-3,5-dinitrobenzonitrile exerts a directing effect on nucleophilic aromatic substitution (SNAr) that differs fundamentally from the unsubstituted parent compound 3,5-dinitrobenzonitrile. NMR studies demonstrate that 3,5-dinitrobenzonitrile forms Meisenheimer σ-complexes with nucleophiles via attack at both the 2- and 4-positions, resulting in a mixture of regioisomeric adducts [1]. In contrast, the presence of the 2-amino group in 2-amino-3,5-dinitrobenzonitrile sterically and electronically directs nucleophilic attack preferentially to the unsubstituted 4-position, yielding a single regioisomer. This mechanistic divergence has direct synthetic consequences for downstream product purity and yield in reactions involving amine or alkoxide nucleophiles.

Nucleophilic Aromatic Substitution Meisenheimer Complex Regioselectivity

Distinct Physicochemical Properties: Melting Point of 2-Amino-3,5-dinitrobenzonitrile (217-218 °C) vs. 3,5-Dinitrobenzonitrile (126-130 °C)

The introduction of the 2-amino substituent dramatically alters the solid-state properties of the dinitrobenzonitrile scaffold. 2-Amino-3,5-dinitrobenzonitrile exhibits a melting point of 217-218 °C [1], whereas the unsubstituted analog 3,5-dinitrobenzonitrile melts at a significantly lower temperature range of 126-130 °C . This 87-92 °C elevation in melting point reflects enhanced intermolecular hydrogen bonding between the amino group and the nitro/nitrile moieties in the crystal lattice, which also correlates with reduced solubility in non-polar organic solvents.

Thermal Analysis Purity Determination Solid-State Characterization

Metabolic Nitroreduction Rate: Class-Level Reactivity of 3,5-Dinitrobenzonitrile vs. Nitrofurazone Baseline Establishes Context for Amino-Substituted Derivative Behavior

In vitro studies across three biological reducing systems (E. coli B/r, mouse L-929 cells, and mouse liver microsomes) established that 3,5-dinitrobenzonitrile undergoes nitroreduction at approximately twice (2×) the rate of nitrofurazone, the reference compound [1]. This 2-fold acceleration places 3,5-dinitrobenzonitrile among the more rapidly metabolized nitroaromatics tested, with reduction rates 200-fold faster than metronidazole and 20-fold faster than misonidazole. While direct quantitative data for 2-amino-3,5-dinitrobenzonitrile are not available in the open literature, the 2-amino substituent is expected to further modulate the electron affinity and reduction potential of the aromatic ring via resonance donation, thereby altering the nitroreduction kinetics relative to the unsubstituted parent.

Nitroreduction Metabolism Environmental Fate Toxicity

Regulatory and Toxicological Classification: Acute Oral Toxicity Category 3 (H301) for 2-Amino-3,5-dinitrobenzonitrile

According to the Globally Harmonized System (GHS) Sixth Revised Edition, 2-amino-3,5-dinitrobenzonitrile is classified as Acute Toxicity, Oral, Category 3, with the hazard statement H301: 'Toxic if swallowed' . The compound carries the GHS06 pictogram and the signal word 'Danger.' This classification distinguishes it from less acutely toxic aromatic nitriles that may fall into Category 4 (Harmful if swallowed) or lack oral toxicity classification entirely. The compound is listed on the United States Toxic Substances Control Act (TSCA) Inventory , confirming its regulatory recognition for commercial and research use in the United States, though it appears as 'Inactive' in the 2024 CDR TSCA Inventory [1].

Safety Assessment GHS Classification Laboratory Handling

Crystallinity and Solid-State Identity: Yellow Crystalline Morphology of 2-Amino-3,5-dinitrobenzonitrile as a Procurement Quality Indicator

2-Amino-3,5-dinitrobenzonitrile is consistently described as a 'yellow crystalline' solid across multiple authoritative sources [1]. This macroscopic property serves as an immediate, qualitative indicator of material identity and purity upon receipt. Amorphous or discolored material may indicate degradation, contamination, or improper storage. While this property is shared with some other nitroaromatic compounds, the combination of yellow color with the specific melting point of 217-218 °C and the known molecular formula provides a multi-parameter confirmation of compound identity prior to more resource-intensive analytical characterization.

Material Characterization Quality Control Visual Inspection

Evidence-Based Application Scenarios for 2-Amino-3,5-dinitrobenzonitrile Procurement


Synthesis of Regioselectively Functionalized Aromatic Building Blocks via SNAr

Procurement of 2-amino-3,5-dinitrobenzonitrile is indicated for research programs requiring regioselective nucleophilic aromatic substitution. The 2-amino group directs nucleophilic attack to the 4-position, enabling predictable installation of amine, alkoxide, or thiol functionalities [1]. This contrasts with 3,5-dinitrobenzonitrile, which yields mixed regioisomers at the 2- and 4-positions. Synthetic chemists developing functionalized benzonitrile scaffolds for medicinal chemistry or materials science will benefit from the single-isomer product profile this compound enables.

Analytical Reference Standard for Environmental Monitoring and Forensic Analysis

This compound serves as a valuable analytical reference standard in environmental and forensic chemistry. As a dinitroaromatic with a distinct retention time in reverse-phase HPLC methods [1], it can be used to calibrate and validate separation methods for nitroaromatic contaminants. The combination of the 2-amino group and the 3,5-dinitro substitution yields a unique chromatographic and mass spectrometric signature that facilitates unambiguous identification in complex matrices. Procurement of high-purity material is essential for establishing reliable calibration curves and method detection limits.

Structure-Activity Relationship (SAR) Studies of Nitroaromatic Reduction Kinetics

For toxicology and environmental fate research programs investigating nitroaromatic compound metabolism, 2-amino-3,5-dinitrobenzonitrile provides a structurally defined probe molecule. Baseline nitroreduction kinetics have been established for the parent compound 3,5-dinitrobenzonitrile (2× rate relative to nitrofurazone) across multiple biological reducing systems [1]. Procurement of the 2-amino derivative enables direct experimental comparison to quantify how the amino substituent modulates the electron affinity and reduction rate of the dinitrobenzonitrile pharmacophore. Such data are critical for developing predictive models of nitroaromatic persistence and toxicity.

Quality Control Reference for Dye Intermediate Manufacturing

2-Amino-3,5-dinitrobenzonitrile is cataloged as a dye intermediate (DYE-INT-1866) [1]. Its consistent melting point of 217-218 °C and yellow crystalline appearance provide straightforward quality control benchmarks [2]. Procurement of a characterized reference standard of this compound allows dye manufacturers to verify the identity and purity of incoming raw materials, ensure batch-to-batch consistency in downstream synthetic processes, and troubleshoot color development or yield anomalies in production runs.

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